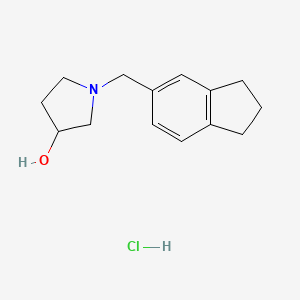
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride
描述
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine .
准备方法
The synthesis of 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride involves several steps. One common method includes the reaction of 2,3-dihydro-1H-indene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in a solvent such as methanol or ethanol . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
化学反应分析
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
科学研究应用
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cellular growth and differentiation .
相似化合物的比较
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity and biological activities.
Indene derivatives: Compounds containing the indene moiety also show comparable properties and applications in various fields of research.
Prolinol derivatives: These compounds, which include a hydroxyl group attached to a pyrrolidine ring, are studied for their potential therapeutic applications and biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .
生物活性
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride is a compound that combines the indane and pyrrolidine structures, potentially endowing it with unique biological properties. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H20ClNO
- Molecular Weight : 253.77 g/mol
- CAS Number : 1427379-74-5
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. The indane moiety can influence receptor interactions, while the pyrrolidine ring may enhance binding affinity and specificity to biological targets. This dual structure allows for potential modulation of various biochemical pathways.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to pyrrolidine derivatives. For instance, several pyrrolidine-based compounds have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). In a comparative study, lead compounds showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against MRSA strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Lead Compound 38 | 8 | MRSA |
| Compound A | 4 | MRSE |
| Compound B | 16 | Linezolid-resistant MRSA |
Case Studies
- Study on Pyrrolidine Derivatives : Research indicated that various pyrrolidine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative showed an MIC value of 0.0039 mg/mL against E. coli and S. aureus . This suggests that modifications to the pyrrolidine structure can enhance antimicrobial efficacy.
- Antimicrobial Screening : A series of pyrrole derivatives were synthesized and tested for their antimicrobial activities. The results indicated that certain derivatives had MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, including S. aureus and E. coli . This reinforces the potential of pyrrolidine-containing compounds in developing new antibiotics.
Research Findings
The exploration of the biological activity of this compound has been limited but promising:
- Antiviral Properties : Some studies suggest that similar indane-pyrrolidine compounds may possess antiviral activities, although specific data on this compound is still emerging.
- Potential Therapeutic Applications : The unique structure may allow for further exploration in medicinal chemistry, particularly in developing drugs targeting resistant bacterial strains.
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14-6-7-15(10-14)9-11-4-5-12-2-1-3-13(12)8-11;/h4-5,8,14,16H,1-3,6-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUYHRKVTNKMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN3CCC(C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















